molecular formula C5H12Cl2N2 B15306782 (Pent-4-yn-1-yl)hydrazine dihydrochloride

(Pent-4-yn-1-yl)hydrazine dihydrochloride

Cat. No.: B15306782
M. Wt: 171.07 g/mol
InChI Key: YGKKAKOTOHYDPM-UHFFFAOYSA-N
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Description

(Pent-4-yn-1-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H10N2·2HCl It is a hydrazine derivative, which means it contains the functional group -NH-NH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pent-4-yn-1-yl)hydrazine dihydrochloride typically involves the reaction of pent-4-yn-1-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pent-4-yn-1-amine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(Pent-4-yn-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of hydrazine derivatives with different functional groups.

Scientific Research Applications

(Pent-4-yn-1-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Pent-4-yn-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Pent-4-yn-1-yl)amine: A related compound with a similar structure but lacking the hydrazine group.

    Hydrazine hydrate: A simpler hydrazine derivative used in various chemical reactions.

    (Pent-4-yn-1-yl)hydrazine: The base compound without the dihydrochloride salt form.

Uniqueness

(Pent-4-yn-1-yl)hydrazine dihydrochloride is unique due to its combination of the pent-4-yn-1-yl group and the hydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C5H12Cl2N2

Molecular Weight

171.07 g/mol

IUPAC Name

pent-4-ynylhydrazine;dihydrochloride

InChI

InChI=1S/C5H10N2.2ClH/c1-2-3-4-5-7-6;;/h1,7H,3-6H2;2*1H

InChI Key

YGKKAKOTOHYDPM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNN.Cl.Cl

Origin of Product

United States

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